N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, carbamoyl groups, a methoxyphenyl group, a methylthio phenyl group, and an oxalamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, could impart some rigidity to the molecule. The carbamoyl groups, methoxyphenyl group, and methylthio phenyl group are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl groups could potentially undergo hydrolysis under certain conditions . The piperidine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
- This compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, it exhibited strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Mechanistically, the compound interacts with specific amino acids (Arg184 and Lys179) through hydrogen bonding, stabilizing its position in the binding pocket .
- The compound demonstrated significant antioxidant activity, as assessed by the ABTS assay . This property is crucial for protecting cells from oxidative stress and preventing damage caused by free radicals.
- In a scopolamine-induced memory deficit model, the compound (DS12) was found to improve memory function . This suggests potential applications in cognitive health and neuroprotection.
- Researchers have investigated the compound’s impact on cholinergic pathways, which play a vital role in memory and cognitive function . Understanding its effects on acetylcholine receptors may provide insights into therapeutic applications.
- The compound’s influence on ion pumps (e.g., Na+/K+ ATPase) has been studied. Ion pumps are essential for maintaining cellular homeostasis, and modulating their activity could have therapeutic implications .
- The compound belongs to the thiazolidinone class. Investigating other derivatives within this class may reveal additional applications .
Anticancer Properties
Antioxidant Activity
Memory Enhancement
Cholinergic Effects
Ion Pump Modulation
Thiazolidinone Derivatives
Mechanism of Action
properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-31-19-9-5-3-7-17(19)26-23(30)27-13-11-16(12-14-27)15-24-21(28)22(29)25-18-8-4-6-10-20(18)32-2/h3-10,16H,11-15H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXNUMCDDLHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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